molecular formula C8H5N3O4 B3023390 6-Nitro-1H-indazole-3-carboxylic acid CAS No. 857801-97-9

6-Nitro-1H-indazole-3-carboxylic acid

Cat. No. B3023390
CAS RN: 857801-97-9
M. Wt: 207.14 g/mol
InChI Key: AZQFFHKDZNETBK-UHFFFAOYSA-N
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Description

The compound "6-Nitro-1H-indazole-3-carboxylic acid" is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound is characterized by a nitrogen atom replacing a carbon atom in the benzene ring of indole. The presence of a nitro group at the 6th position and a carboxylic acid group at the 3rd position on the indazole ring structure suggests that it may have unique chemical and biological properties. Research has shown that similar nitro-substituted indazoles have been synthesized and evaluated for their biological activities, including antiproliferative and antibacterial properties .

Synthesis Analysis

The synthesis of nitro-substituted indazoles, such as those mentioned in the provided papers, typically involves the reaction of benzylidene tetralones with hydrazine in acetic acid . This method may be applicable to the synthesis of "this compound" as well, although the specific details of the synthesis process for this compound are not provided in the papers. The synthesis process results in conformationally-constrained compounds, which are then tested for their biological activities.

Molecular Structure Analysis

The molecular structure of "this compound" would include an indazole core with a nitro group at the 6th position and a carboxylic acid group at the 3rd position. The presence of these functional groups is likely to influence the compound's electronic distribution, reactivity, and interaction with biological targets. The nitro group is an electron-withdrawing group, which could affect the compound's ability to interact with enzymes or receptors .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, similar nitro-substituted indazoles have been shown to exhibit biological activity, suggesting that they may undergo enzymatic reduction or participate in other biochemical pathways. For instance, nitro-indazoles have been evaluated as inhibitors of nitric oxide synthases (NOS), where they may interact with the enzyme's active site and influence its activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. The nitro group is likely to contribute to the acidity of the compound, while the carboxylic acid group may allow for the formation of salts and esters. These properties could affect the solubility, stability, and overall reactivity of the compound. The presence of the nitro group may also make the compound susceptible to reduction reactions, which could be relevant in its biological activity .

Scientific Research Applications

Synthesis Techniques

  • Large-scale Synthesis : An efficient large-scale synthesis method using carbon-14 for 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide, has been developed. This involves key transformations like aromatic nucleophilic substitution and aniline nitrosation/cyclization (Coelho & Schildknegt, 2007).

Biological Activity

  • Inhibition of Nitric Oxide Synthases : Certain 7-substituted and 3,7-disubstituted indazoles, including variants of 1H-indazole, have been observed to inhibit nitric oxide synthases (NOS). Specific compounds showed preference for constitutive NOS over inducible NOS, demonstrating potential therapeutic relevance (Cottyn et al., 2008).

Chemical Properties and Reactions

  • Ring Opening in Decarboxylation : Studies show that 1-arylindazole-3-carboxylic acids undergo ring fission during decarboxylation, yielding N-arylanthranilonitrile, especially when the aryl substituent carries an electron-withdrawing group (Gale & Wilshire, 1973).
  • Direct Access to Derivatives : An optimized procedure provides general access to 1H-indazole-3-carboxaldehydes, key intermediates for a variety of polyfunctionalized 3-substituted indazoles, through mild nitrosation of indoles (Chevalier et al., 2018).

Applications in Medicinal Chemistry

  • Synthesis of 2-Azetidinone Derivatives : 3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized from 6-nitro-1H-indazole. These compounds showed antibacterial, antifungal, antitubercular, and anti-inflammatory activities (Samadhiya et al., 2012).
  • Antispermatogenic Agents : Halogenated 1-benzylindazole-3-carboxylic acids, including derivatives of 6-nitro-1H-indazole, demonstrated potent antispermatogenic activity, impacting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

Cancer Research

  • Antiproliferative and Antibacterial Activity : New benzo[g]indazoles functionalized with 6-nitro groups showed antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae (Cuartas et al., 2019).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “6-Nitro-1H-indazole-3-carboxylic acid” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

6-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-5-2-1-4(11(14)15)3-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFFHKDZNETBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630784
Record name 6-Nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857801-97-9
Record name 6-Nitro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 mL microwave reaction vessel was charged with 3-iodo-6-nitroindazole (1 mmol), copper (I) cyanide (2 mmol) and N,N-dimethylformamide (3 mL). The vessel was sealed and subjected to microwave irradiation at 185° C. for 600 sec. The reaction mixture was partitioned between ethyl acetate (100 mL) and water (100 mL) and the mixture was filtered through Celite. The organic layer was collected, washed with brine, dried (magnesium sulfate), and concentrated to give 122 mg of a 10/1 mixture of 3-cyano-6-nitroindazole and 6-nitroindazole as a yellow solid. The 10/1 mixture of 3-cyano-6-nitroindazole and 6-nitroindazole was dissolved in 10 N sodium hydroxide and the bright orange solution was heated at 100° C. for 1 h. The mixture was allowed to cool to room temperature and carefully acidified (pH=1) with 3 N hydrochloric acid. The solid was isolated and triturated with EtOAc to provide 51 mg of 6-nitroindazole-3-carboxylic acid as a brown solid. The acid was coupled with the bicyclobase according to procedure A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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